molecular formula C6H2BrF2NO3 B13433290 4-Bromo-2,3-difluoro-6-nitrophenol

4-Bromo-2,3-difluoro-6-nitrophenol

Cat. No.: B13433290
M. Wt: 253.99 g/mol
InChI Key: HAKNMPMWTQRLOW-UHFFFAOYSA-N
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Description

4-Bromo-2,3-difluoro-6-nitrophenol is an organic compound with the molecular formula C6H2BrF2NO3 It is a halogenated phenol derivative, characterized by the presence of bromine, fluorine, and nitro groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,3-difluoro-6-nitrophenol typically involves multi-step organic reactions. One common method is the nitration of 4-bromo-2,3-difluorophenol using a mixture of sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters, including temperature, concentration of reagents, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3-difluoro-6-nitrophenol undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas at room temperature and atmospheric pressure.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions at room temperature.

Major Products

    Nucleophilic Substitution: Formation of substituted phenols or thiophenols.

    Reduction: Formation of 4-bromo-2,3-difluoro-6-aminophenol.

    Oxidation: Formation of 4-bromo-2,3-difluoro-6-nitroquinone.

Scientific Research Applications

4-Bromo-2,3-difluoro-6-nitrophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2,3-difluoro-6-nitrophenol involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to target molecules, such as enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluoro-6-nitrophenol
  • 2,3-Difluoro-6-nitrophenol
  • 2-Bromo-4-nitrophenol

Uniqueness

4-Bromo-2,3-difluoro-6-nitrophenol is unique due to the specific arrangement of bromine, fluorine, and nitro groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, such as reactivity and stability, which differentiate it from other similar compounds.

Properties

Molecular Formula

C6H2BrF2NO3

Molecular Weight

253.99 g/mol

IUPAC Name

4-bromo-2,3-difluoro-6-nitrophenol

InChI

InChI=1S/C6H2BrF2NO3/c7-2-1-3(10(12)13)6(11)5(9)4(2)8/h1,11H

InChI Key

HAKNMPMWTQRLOW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)F)O)[N+](=O)[O-]

Origin of Product

United States

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